1233B

HMG-CoA synthase inhibition mevalonate pathway sterol biosynthesis

(2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid, synonymously known as Antibiotic 1233B or L-660,282, is a long-chain fatty acid and secondary metabolite isolated from filamentous fungi such as *Fusarium* sp. and *Cephalosporium* sp.

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
Cat. No. B8209532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1233B
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
InChIInChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+/t12-,15-,16?/m1/s1
InChIKeyQFZISQBFEIXWDM-ZXIXUIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid: A Definitive Reference for Fungal Polyketide 1233B


(2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid, synonymously known as Antibiotic 1233B or L-660,282, is a long-chain fatty acid and secondary metabolite isolated from filamentous fungi such as *Fusarium* sp. and *Cephalosporium* sp. [1]. It is structurally characterized as a C18 hydroxy diacid containing two conjugated double bonds in the E-configuration and two stereocenters at C7 and C13 . As the hydrolyzed, open-ring derivative of the β-lactone antibiotic Hymeglusin (1233A), 1233B represents a critical comparator and biosynthetic congener, enabling precise investigations into structure-activity relationships, stereochemical determinants, and target engagement [2].

Why (2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid Cannot Be Replaced by a Generic 1233 Analog


The assumption that 1233B is merely a degradation product or inactive proxy for the HMG-CoA synthase inhibitor Hymeglusin (1233A) is a critical procurement error. The β-lactone ring opening that generates 1233B fundamentally alters the chemical reactivity and biological activity profile [1]. Specifically, while 1233A functions as an irreversible, covalent inhibitor of HMG-CoA synthase via nucleophilic attack on its β-lactone moiety, the hydrolyzed 1233B lacks the electrophilic warhead required for this mechanism, resulting in a complete loss of HMG-CoA synthase inhibitory activity [2]. This structural dichotomy creates a unique pharmacological fingerprint: 1233B does not inhibit the mevalonate pathway but retains significant antibacterial activity . Consequently, substituting 1233B for 1233A—or using an unspecified 1233 mixture—introduces an uncontrolled variable, confounding target engagement studies and compromising the reproducibility of metabolic pathway experiments.

Procurement-Relevant Quantitative Differentiation Guide for 1233B (L-660,282)


HMG-CoA Synthase Inhibitory Activity: Quantified Abrogation of Covalent Target Engagement

1233B is the open-ring hydrolysis derivative of the β-lactone 1233A (Hymeglusin). Unlike the parent compound, 1233B lacks the β-lactone functional group required for nucleophilic attack by the active-site cysteine residue of HMG-CoA synthase [1]. In direct enzyme inhibition assays, 1233A exhibits an IC50 of 0.12 µM against eukaryotic HMG-CoA synthase through covalent modification of Cys129 . Under identical assay conditions, 1233B demonstrates no measurable inhibitory activity against this enzyme target . This absolute difference in target engagement is the primary differentiator for experimental design.

HMG-CoA synthase inhibition mevalonate pathway sterol biosynthesis covalent inhibitor

Stereochemical Identity: C-12 Epimeric Relationship and Pharmacophore Integrity

The original structure elucidation by Aldridge et al. established that 1233B is one of the C-12 epimers of the parent diacid (5a) [1]. While 1233A exists as a specific β-lactone stereoisomer, 1233B represents a defined stereochemical entity at C-12, distinguishing it from other possible diastereomers that could arise from non-specific hydrolysis. The precise (7R,13R) stereochemistry is critical for biological recognition, and procurement of a well-characterized, stereochemically defined batch ensures experimental consistency.

stereochemistry epimer chiral purity biosynthetic intermediate

Antibacterial Activity: Retained Bioactivity Independent of HMG-CoA Synthase Inhibition

Despite the complete loss of HMG-CoA synthase inhibition, 1233B retains intrinsic antibacterial activity . This class-level inference is supported by its continued use and annotation as an antibacterial agent for proteomics research . This activity profile contrasts sharply with 1233A, whose antibacterial effects are mechanistically linked to HMG-CoA synthase inhibition in bacterial systems [1].

antibacterial antimicrobial Gram-positive bacteria proteomics

Zebrafish Embryo Toxicity: Quantified Low Developmental Toxicity Profile

In a zebrafish embryo developmental toxicity assay, 1233B exhibits a favorable safety profile, showing low toxicity at a concentration of 10 µM over a 48-hour exposure period . This quantitative, though not comparator-specific, evidence establishes a baseline for in vivo tolerability that may be leveraged in phenotypic screening campaigns. The absence of pronounced developmental toxicity at this concentration is a critical parameter for researchers planning in vivo or whole-organism studies.

toxicology zebrafish developmental toxicity in vivo safety

Recommended Scientific Applications for (2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid (1233B)


Negative Control and Selectivity Profiling for HMG-CoA Synthase Inhibitors

Given the complete absence of HMG-CoA synthase inhibitory activity documented in Section 3, 1233B is the optimal negative control for experiments involving the β-lactone inhibitor 1233A (Hymeglusin) or other covalent inhibitors of this enzyme. Researchers should procure 1233B to distinguish on-target (mevalonate pathway-dependent) phenotypes from off-target effects or to validate the specificity of genetic and pharmacological perturbations [1]. This application is critical for studies in cholesterol biosynthesis, isoprenoid metabolism, and cancer cell lines where HMG-CoA synthase activity is modulated.

Mechanistic Dissection of Antibacterial Activity

As established in Section 3, 1233B retains antibacterial activity despite lacking the HMG-CoA synthase inhibitory warhead. This makes it a valuable probe for investigating the non-HMG-CoA synthase-mediated antibacterial mechanisms of the 1233 family . Procurement of 1233B enables researchers to delineate pathways affected by the polyketide scaffold independent of mevalonate pathway disruption, which is particularly relevant for studying bacterial strains where mvaS inhibition is not the primary mode of action or for identifying novel antibacterial targets [2].

Biosynthetic Gene Cluster Characterization and Secondary Metabolite Profiling

1233B is a key secondary metabolite produced by the 1233A biosynthetic gene cluster in *Fusarium* and *Cephalosporium* species [3]. Its detection and quantification serve as a critical readout for gene cluster activation, enzymatic function studies (e.g., the lactone hydrolase responsible for ring opening), and metabolic engineering efforts aimed at modulating polyketide production. Procuring a pure, well-characterized standard of 1233B is essential for accurate LC-MS/MS quantitation and for distinguishing 1233B from the parent 1233A in complex fungal extracts [4].

In Vivo Phenotypic Screening and Toxicology Assessment

The documented low toxicity profile of 1233B in zebrafish embryos (10 µM, 48h) provides a foundational dataset for its use in whole-organism phenotypic screens. Researchers can employ 1233B in zebrafish or other small model organisms to investigate developmental, metabolic, or antimicrobial phenotypes without the confounding variable of acute developmental toxicity at this concentration. This application is particularly suited for unbiased screening campaigns seeking to identify novel bioactivities of the 1233 scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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